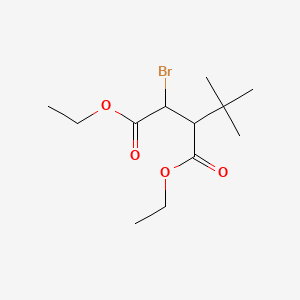
Diethyl 2-bromo-3-tert-butylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-bromo-3-tert-butylbutanedioate is an organic compound with the molecular formula C12H21BrO4. It is a derivative of butanedioic acid and is characterized by the presence of a bromine atom and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-bromo-3-tert-butylbutanedioate can be synthesized through the bromination of diethyl 3-tert-butylbutanedioate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under reflux conditions. The reaction proceeds as follows:
Diethyl 3-tert-butylbutanedioate+Br2→Diethyl 2-bromo-3-tert-butylbutanedioate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-bromo-3-tert-butylbutanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
Reduction: The compound can be reduced to form diethyl 3-tert-butylbutanedioate.
Oxidation: Oxidative conditions can lead to the formation of diethyl 2-bromo-3-tert-butylbutanedioic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Diethyl 3-tert-butylbutanedioate derivatives.
Reduction: Diethyl 3-tert-butylbutanedioate.
Oxidation: Diethyl 2-bromo-3-tert-butylbutanedioic acid.
Scientific Research Applications
Diethyl 2-bromo-3-tert-butylbutanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-bromo-3-tert-butylbutanedioate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-bromo-2-methylmalonate: Similar in structure but with a methyl group instead of a tert-butyl group.
Diethyl 2-bromo-2-ethylmalonate: Contains an ethyl group instead of a tert-butyl group.
Diethyl 2-bromo-2-phenylmalonate: Features a phenyl group instead of a tert-butyl group.
Uniqueness
Diethyl 2-bromo-3-tert-butylbutanedioate is unique due to the presence of the tert-butyl group, which provides significant steric hindrance. This influences its reactivity and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications.
Properties
CAS No. |
142009-34-5 |
|---|---|
Molecular Formula |
C12H21BrO4 |
Molecular Weight |
309.20 g/mol |
IUPAC Name |
diethyl 2-bromo-3-tert-butylbutanedioate |
InChI |
InChI=1S/C12H21BrO4/c1-6-16-10(14)8(12(3,4)5)9(13)11(15)17-7-2/h8-9H,6-7H2,1-5H3 |
InChI Key |
DLFSKURHYHRYJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)Br)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















